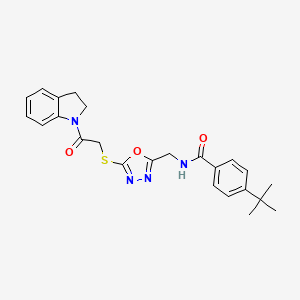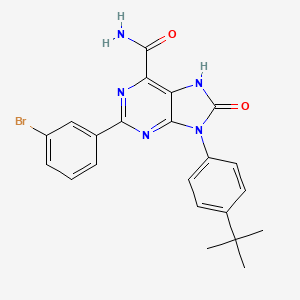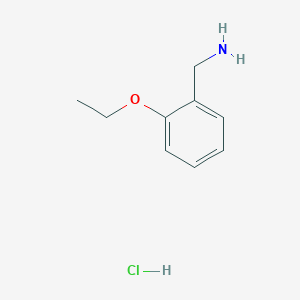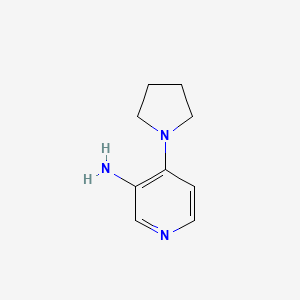
4-(Pyrrolidin-1-yl)pyridin-3-amine
概要
説明
4-(Pyrrolidin-1-yl)pyridin-3-amine is an organic compound with the molecular weight of 163.22 . It consists of a pyrrolidinyl group attached via N to the 4-position of pyridine . It is a white solid and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with the pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of compounds like 4-(Pyrrolidin-1-科学的研究の応用
Drug Discovery
The pyrrolidine ring, which is a part of the “4-(Pyrrolidin-1-yl)pyridin-3-amine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
4-(Pyrrolidin-1-yl)pyridin-3-amine derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds have shown potential in modifying the pharmacokinetic profile .
Treatment of Diseases of the Nervous and Immune Systems
Pyrrolo[3,4-c]pyridines, which are related to “4-(Pyrrolidin-1-yl)pyridin-3-amine”, have been found to be useful in treating diseases of the nervous and immune systems .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines have also shown potential in antidiabetic applications .
Antimycobacterial Applications
These compounds have demonstrated antimycobacterial activities, which could be useful in the treatment of diseases like tuberculosis .
Antiviral Applications
1,2,4-Triazine derivatives, which are structurally similar to “4-(Pyrrolidin-1-yl)pyridin-3-amine”, have shown significant antiviral activity .
Antifungal Applications
3-(Pyridin-4-yl)-1,2,4-triazines have shown various types of biological activity, including antifungal activity .
Anti-inflammatory Applications
These compounds have also demonstrated anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .
作用機序
Target of Action
Compounds with a pyrrolidine scaffold have been reported to show activity against various targets, including ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space .
Mode of Action
Compounds with a pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . This suggests that the compound may interact with these targets, leading to changes in their activity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Modifications of the pyrrolidine scaffold have been made to optimize the pharmacokinetic profile of related compounds
Result of Action
Compounds with a pyrrolidine scaffold have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical parameters of pyrrolidine and its derivatives, including steric factors, can influence their biological activity .
特性
IUPAC Name |
4-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZFEAFVPIIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300764 | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)pyridin-3-amine | |
CAS RN |
90648-19-4 | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90648-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


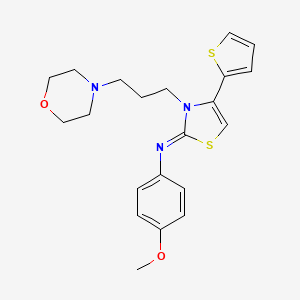


![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)
![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)

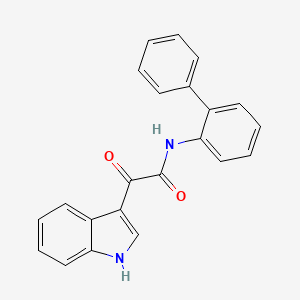
![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3301078.png)
